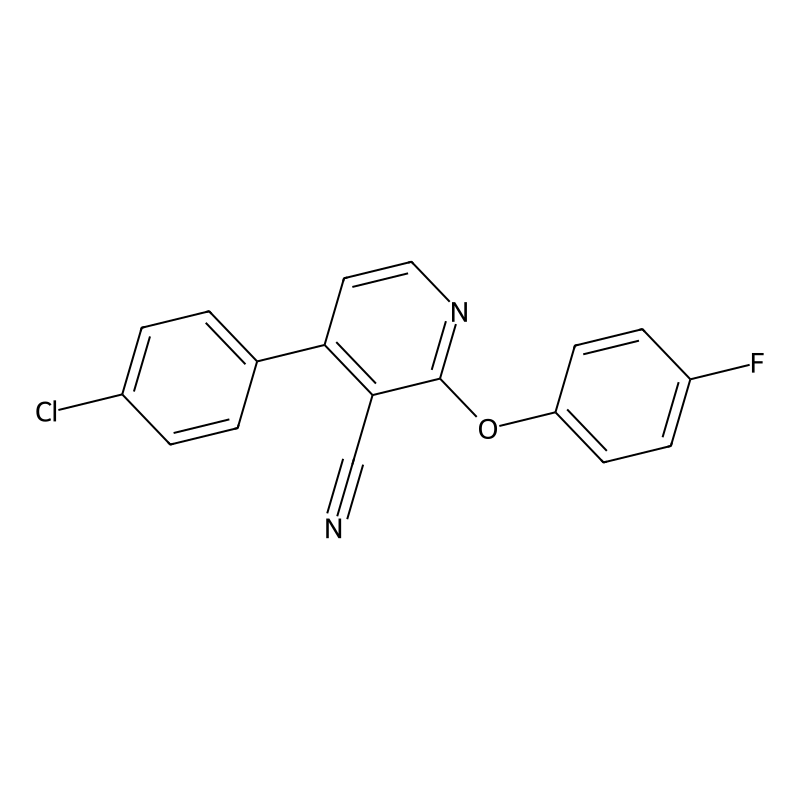

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is a synthetic organic compound characterized by its unique structural features, including a pyridine ring substituted with a chlorophenyl group and a fluorophenoxy moiety. The compound's molecular formula is C16H12ClF N2O, and it is known for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of the carbonitrile functional group enhances its reactivity and interaction with biological targets, making it a subject of interest in drug design and development.

- Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic attack, leading to the formation of amines or other derivatives.

- Reduction: The nitrile can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

- Electrophilic Aromatic Substitution: The chlorophenyl and fluorophenoxy groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

The biological activity of 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile has been explored in several studies. Its derivatives have shown potential as:

- Anticancer Agents: Some studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

- Antimicrobial Activity: The presence of halogenated phenyl groups is often associated with enhanced antimicrobial activity, making this compound a candidate for further investigation in this area.

- Adenosine Receptor Modulation: Some derivatives have been studied for their ability to act as antagonists at adenosine receptors, which are crucial targets in various therapeutic areas .

The synthesis of 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile can be achieved through several methods:

- Multicomponent Reactions: A common approach involves the reaction of substituted phenols with pyridine derivatives and carbonitriles under specific conditions (e.g., using ammonium acetate as a catalyst) to yield the desired product .

- One-Pot Synthesis: This method utilizes ionic liquids as solvents to facilitate the reaction between various starting materials, leading to efficient synthesis with high yields .

- Condensation Reactions: By condensing appropriate aldehydes with pyridine derivatives followed by cyanation, the target compound can be synthesized effectively.

The applications of 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile are diverse:

- Pharmaceutical Development: Due to its potential biological activities, it serves as a lead compound in drug discovery programs aimed at developing new anticancer and antimicrobial agents.

- Chemical Research: It is utilized in research focused on understanding structure-activity relationships in medicinal chemistry.

- Material Science: Its unique properties may also find applications in the development of advanced materials or agrochemicals.

Interaction studies involving 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile typically focus on:

- Binding Affinity: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.

- Mechanism of Action: Investigating the pathways through which the compound exerts its biological effects, including its influence on cellular signaling pathways.

These studies are critical for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile | Structure | Contains an amino group which may enhance biological activity. |

| 2-Amino-3-cyanopyridine | Structure | Lacks halogen substituents but retains pyridine core; used in various biological studies. |

| 5-Fluoro-2-(4-chlorophenyl)pyridine | Structure | Fluorinated variant that may exhibit different pharmacological properties. |

These compounds highlight the unique positioning of 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile within a class of biologically active pyridine derivatives, particularly due to its specific halogen substitutions which can significantly influence its reactivity and biological interactions.